
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is a chemical compound with the molecular formula C6H3F3OSe and a molecular weight of 227.04 . This compound features a trifluoromethyl group attached to an ethanone backbone, with a selenophene ring as a substituent. The presence of selenium in the selenophene ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- typically involves the reaction of selenophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride . The general reaction scheme is as follows:
[ \text{Selenophene} + \text{Trifluoroacetyl chloride} \rightarrow \text{Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant activity.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound processes. The selenophene ring may interact with thiol groups in proteins, leading to modifications in protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with a phenyl ring instead of a selenophene ring.
Ethanone, 1-selenophene-2-yl-: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is unique due to the combination of the trifluoromethyl group and the selenophene ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential bioactivity related to selenium.
Propriétés
Numéro CAS |
26149-08-6 |
|---|---|
Formule moléculaire |
C6H3F3OSe |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H3F3OSe/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |
Clé InChI |
NRXQLQIDNLUXQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


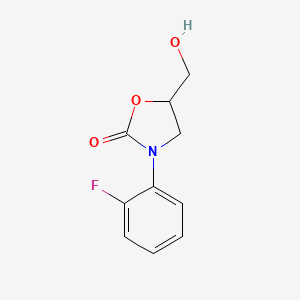

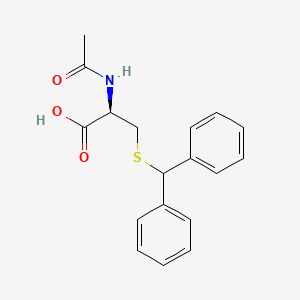
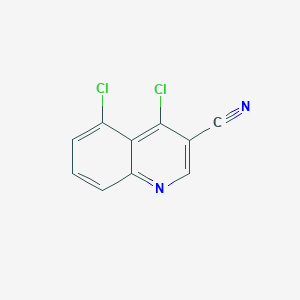
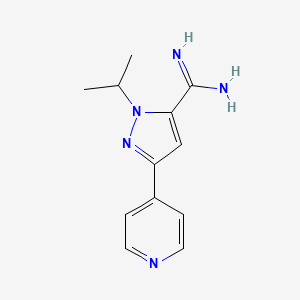

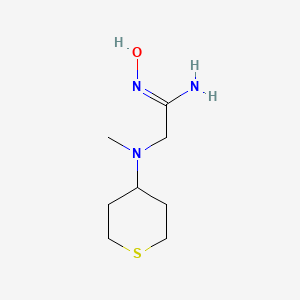
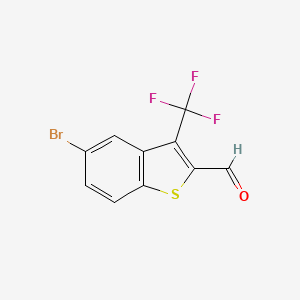

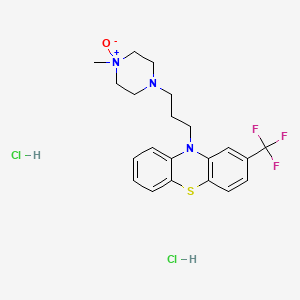
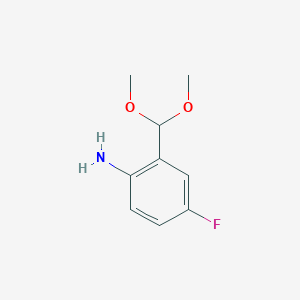
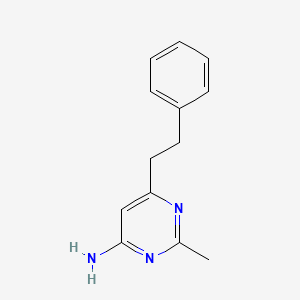

![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
